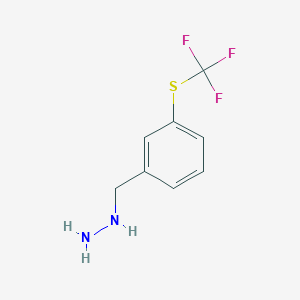

(3-((Trifluoromethyl)thio)benzyl)hydrazine

Description

Significance of Hydrazine (B178648) Functionality in Organic Synthesis

The hydrazine group (-NHNH2) is a versatile and highly reactive functional group that serves as a fundamental building block in organic synthesis. nih.govnju.edu.cn Its utility stems from its nucleophilic nature and its ability to participate in a wide array of chemical transformations. Hydrazines are key precursors in the synthesis of a multitude of heterocyclic compounds, such as pyrazoles and triazoles, which are prevalent in many biologically active molecules. nih.govnih.gov

One of the most notable applications of hydrazine derivatives is in the Wolff-Kishner reduction, a classic organic reaction used to deoxygenate ketones and aldehydes to their corresponding alkanes. nih.gov Furthermore, the condensation of hydrazines with carbonyl compounds to form hydrazones is a critical step in many synthetic pathways, providing stable intermediates that can be further modified. nju.edu.cn The bifunctional nature of hydrazine, possessing two nitrogen atoms with lone pairs of electrons, allows it to act as a bidentate ligand in coordination chemistry and as a reactive component in multicomponent reactions. nih.govnih.gov Its role as a convenient reductant is also significant, as the byproducts are typically the benign nitrogen gas and water. nih.gov

Strategic Importance of Trifluoromethylthio Moieties in Molecular Design

The -SCF3 group is a strong electron-withdrawing group, a property that can profoundly influence the acidity or basicity of nearby functional groups and alter the electron density of aromatic rings. wechemglobal.com This modulation of electronic properties can lead to enhanced binding affinity of a drug candidate to its biological target. wechemglobal.comgoogle.com Moreover, the trifluoromethylthio group can offer improved metabolic stability by blocking sites on the molecule that are susceptible to oxidative metabolism by enzymes such as cytochrome P450. nju.edu.cnwechemglobal.com This increased stability can lead to a longer biological half-life of a drug.

Rationale for Investigating (3-((Trifluoromethyl)thio)benzyl)hydrazine

While specific research dedicated to this compound is not extensively available in the public domain, a clear rationale for its investigation can be constructed based on the known attributes of its constituent parts. The compound represents a deliberate combination of a reactive hydrazine moiety with a benzyl (B1604629) scaffold bearing a trifluoromethylthio group at the meta position.

The investigation of this specific molecule would likely be driven by the desire to create novel building blocks for the synthesis of more complex molecules, particularly for pharmaceutical and agrochemical discovery. The hydrazine group provides a reactive handle for the construction of various heterocyclic systems or for linking to other molecular fragments. The 3-((trifluoromethyl)thio)benzyl portion, in turn, introduces the desirable properties of the -SCF3 group, such as enhanced lipophilicity and metabolic stability, into the target molecules. wechemglobal.comenamine.net The meta-substitution pattern on the benzene (B151609) ring is a common strategy to explore the spatial and electronic effects of the substituent on the molecule's interaction with biological targets.

Research Aims and Scope of Investigation

The primary research aim for a compound like this compound would be to explore its utility as a versatile intermediate in organic synthesis. The scope of such an investigation would likely encompass several key areas.

A fundamental aspect would be the development of an efficient and scalable synthetic route to the compound. A plausible synthetic pathway could involve the conversion of 3-((trifluoromethyl)thio)benzaldehyde to the corresponding hydrazone, followed by reduction to the target benzylhydrazine (B1204620). This approach is analogous to synthetic methods reported for similar benzylhydrazine derivatives. google.com

A hypothetical synthetic scheme is presented below:

Table 1: Plausible Synthetic Route for this compound| Step | Starting Material | Reagent(s) | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | 3-((Trifluoromethyl)thio)benzaldehyde | Hydrazine hydrate (B1144303) (N₂H₄·H₂O) | 1-(3-((Trifluoromethyl)thio)benzylidene)hydrazine | Condensation reaction to form the hydrazone. |

| 2 | 1-(3-((Trifluoromethyl)thio)benzylidene)hydrazine | Reducing agent (e.g., NaBH₄ or catalytic hydrogenation with Pd/C) | This compound | Reduction of the hydrazone to the corresponding hydrazine. |

Following a successful synthesis, a thorough characterization of the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy would be essential.

Subsequent research would likely focus on utilizing this compound as a building block. This could involve reacting it with various electrophiles to synthesize a library of new compounds. For instance, reaction with diketones or other bifunctional electrophiles could yield novel heterocyclic scaffolds. The biological activity of these newly synthesized compounds could then be evaluated, for example, as potential enzyme inhibitors or receptor modulators, leveraging the known bioactivity of many hydrazine and trifluoromethylthio-containing molecules. nih.govchemicalbook.com

Structure

3D Structure

Properties

Molecular Formula |

C8H9F3N2S |

|---|---|

Molecular Weight |

222.23 g/mol |

IUPAC Name |

[3-(trifluoromethylsulfanyl)phenyl]methylhydrazine |

InChI |

InChI=1S/C8H9F3N2S/c9-8(10,11)14-7-3-1-2-6(4-7)5-13-12/h1-4,13H,5,12H2 |

InChI Key |

YNCRBMRKCPBXMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)CNN |

Origin of Product |

United States |

Synthetic Methodologies for 3 Trifluoromethyl Thio Benzyl Hydrazine

Retrosynthetic Analysis of the Target Structure

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgdeanfrancispress.com This process involves breaking key bonds, known as disconnections, which correspond to the reverse of known chemical reactions. lkouniv.ac.in

For (3-((Trifluoromethyl)thio)benzyl)hydrazine, the analysis focuses on the two primary structural features: the benzyl-hydrazine bond and the aromatic trifluoromethylthio group.

The most logical disconnection point in the target molecule is the carbon-nitrogen (C-N) bond between the benzylic carbon and the hydrazine (B178648) nitrogen. This disconnection leads to two primary synthetic pathways based on the nature of the synthons (idealized fragments) and their corresponding synthetic equivalents (real chemical reagents).

Pathway A: Reductive Amination. Disconnecting the C-N bond suggests a precursor aldehyde, 3-((trifluoromethyl)thio)benzaldehyde, and hydrazine. The forward reaction is a reductive amination, where the aldehyde and hydrazine first condense to form a hydrazone, which is subsequently reduced to the desired benzylhydrazine (B1204620). This is a common and effective method for forming such linkages. masterorganicchemistry.com A similar strategy has been successfully employed in the synthesis of 2,4-bis(trifluoromethyl)benzylhydrazine from the corresponding aldehyde and hydrazine hydrate (B1144303). google.com

Pathway B: Nucleophilic Substitution. An alternative disconnection identifies a benzylic electrophile and a hydrazine nucleophile. The synthetic equivalent for the electrophilic benzyl (B1604629) synthon would be 3-((trifluoromethyl)thio)benzyl halide (e.g., bromide or chloride). The forward reaction involves a nucleophilic substitution (typically SN2) where hydrazine displaces the halide leaving group. libretexts.org Reactions at the benzylic position are amenable to both SN1 and SN2 mechanisms, depending on the specific substrate and reaction conditions. khanacademy.org

| Disconnection Strategy | Precursor 1 (Benzyl Component) | Precursor 2 (Nitrogen Source) | Forward Synthetic Reaction |

| C-N Bond (Route A) | 3-((Trifluoromethyl)thio)benzaldehyde | Hydrazine (NH₂NH₂) | Reductive Amination |

| C-N Bond (Route B) | 3-((Trifluoromethyl)thio)benzyl halide | Hydrazine (NH₂NH₂) | Nucleophilic Substitution |

The second key retrosynthetic step involves the disconnection of the aryl carbon-sulfur (C-S) bond. This addresses the challenge of introducing the trifluoromethylthio (-SCF₃) group onto the benzene (B151609) ring. The trifluoromethylthio group is highly valued in medicinal chemistry due to its high lipophilicity and metabolic stability. researchgate.netresearchgate.net The strategy for its introduction depends on whether it is installed early or late in the synthesis. A late-stage functionalization, where the group is added to an already elaborated molecule, is often preferred. illinois.edu

The disconnection of the C-S bond leads back to a simpler aromatic precursor, such as 3-bromotoluene or a related derivative, and a source for the -SCF₃ group. The forward reaction can be accomplished through several modern trifluoromethylthiolation methods, including electrophilic, nucleophilic, or radical pathways. researchgate.net

Conventional Synthetic Routes to Benzylhydrazines

Building upon the retrosynthetic analysis, two conventional and reliable methods are primarily used to construct the benzylhydrazine scaffold.

Reductive amination is a widely used method for synthesizing amines from carbonyl compounds. ias.ac.inuni-bayreuth.de In the context of this compound, this pathway involves two distinct steps:

Hydrazone Formation: 3-((Trifluoromethyl)thio)benzaldehyde is reacted with hydrazine hydrate, typically in a protic solvent like methanol or ethanol. This condensation reaction forms the corresponding 3-((trifluoromethyl)thio)benzylidenehydrazine (a hydrazone).

Reduction: The resulting hydrazone is then reduced to the final benzylhydrazine. This reduction can be achieved using various reagents.

A patent for a structurally related compound, 2,4-bis(trifluoromethyl)benzylhydrazine, details a synthetic route where the hydrazone is reduced via catalytic hydrogenation using Palladium on carbon (Pd/C) as the catalyst. google.com Other common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com The latter is particularly mild and can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

Table of Common Reducing Agents for Hydrazone Reduction

| Reducing Agent | Typical Conditions | Advantages |

|---|---|---|

| Catalytic Hydrogenation (H₂/Pd-C) | Methanol solvent, 50 psi H₂, 35°C | High efficiency, clean reaction |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol solvent, room temp. | Readily available, easy to handle |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol solvent, pH control | Mild, selective for imines over carbonyls |

This approach utilizes the reaction between an electrophilic benzyl substrate and hydrazine acting as a nucleophile. organic-chemistry.org The synthesis begins with a suitable precursor, 3-((trifluoromethyl)thio)benzyl halide.

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org Hydrazine attacks the benzylic carbon, displacing the halide leaving group in a single, concerted step. To prevent over-alkylation (formation of bis-benzylated hydrazine), an excess of hydrazine is typically used. The reaction is often carried out in a polar solvent to facilitate the substitution.

While effective, this method can sometimes be complicated by side reactions, and the starting benzyl halides can be lachrymatory and require careful handling.

Advanced Approaches for Introducing Trifluoromethylthio Groups

Electrophilic trifluoromethylthiolation has become particularly prominent with the development of stable, easy-to-handle reagents. These reagents can directly install the -SCF₃ group onto electron-rich aromatic and heteroaromatic systems. snnu.edu.cn

A prominent example is the use of N-(trifluoromethylthio)saccharin, which can trifluoromethylthiolate arenes in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃). snnu.edu.cnnih.gov Further refinement has led to dual catalytic systems, combining a Lewis acid (FeCl₃) with a Lewis base (e.g., diphenyl selenide), which allows the reaction to proceed under even milder conditions (room temperature) and with greater efficiency. nih.govacs.org These advanced methods are suitable for late-stage functionalization, a highly desirable feature in drug discovery. acs.org

Table of Modern Electrophilic Trifluoromethylthiolating Reagents and Conditions

| Reagent | Catalyst System | Typical Conditions | Substrate Scope | Reference |

|---|---|---|---|---|

| N-(Trifluoromethylthio)saccharin | FeCl₃ / AgSbF₆ | DCE, 100°C | Activated Benzenes | snnu.edu.cn |

| N-(Trifluoromethylthio)saccharin | FeCl₃ / Ph₂Se (Dual Catalysis) | Toluene, 40°C or rt | Anisoles, Phenols, Indoles | nih.govacs.org |

| S-(Trifluoromethyl) benzenesulfonothioate | Photoredox Catalyst (e.g., Ru(bpy)₃Cl₂) | Light source, room temp. | Arenes, Heteroarenes | wikipedia.org |

| Trifluoromethanesulfenyl Chloride (CF₃SCl) | Lewis Acid (e.g., BF₃·OEt₂) | CH₂Cl₂, low temp. | Electron-rich arenes | acs.org |

These modern catalytic approaches offer significant advantages over older methods, which often required harsh conditions or the use of difficult-to-handle reagents like trifluoromethanethiol gas. researchgate.net The ability to perform these transformations at or near room temperature with high selectivity makes them powerful tools for synthesizing complex molecules like this compound.

Electrophilic Trifluoromethylthiolation Strategies

Electrophilic trifluoromethylthiolation involves the use of a reagent that delivers an "SCF3+" equivalent to a nucleophilic substrate. In the context of synthesizing this compound, this strategy would typically be applied to an activated aromatic precursor. A plausible synthetic route could commence with a substituted toluene derivative which is then subjected to electrophilic trifluoromethylthiolation.

For instance, the reaction of an electron-rich aromatic compound with an electrophilic trifluoromethylthiolating reagent, such as N-(trifluoromethylthio)saccharin, can be catalyzed by a Lewis acid like iron(III) chloride (FeCl3) snnu.edu.cn. The regioselectivity of this reaction is often directed by the electronic properties of the substituents on the aromatic ring snnu.edu.cn. In a hypothetical synthesis, 3-methylaniline could be a suitable starting material, where the amino group activates the ring towards electrophilic substitution. Following the introduction of the -SCF3 group, the amino group could be transformed into a hydrazine moiety through diazotization and subsequent reduction.

Another approach involves the use of trifluoromethanesulfenamides as electrophilic trifluoromethylthiolating reagents. These reagents have been shown to react with amines to form trifluoromethylsulfanylamines beilstein-journals.org. While not a direct route to the target compound, this chemistry highlights the utility of electrophilic -SCF3 reagents in forming C-S and N-S bonds.

The choice of the electrophilic reagent and reaction conditions is crucial for achieving high yields and the desired regioselectivity. The development of more reactive and stable electrophilic trifluoromethylthiolating agents continues to be an active area of research.

Table 1: Examples of Electrophilic Trifluoromethylthiolation Reactions

| Substrate | Reagent | Catalyst | Product | Yield (%) | Reference |

| N-methylindole | (N-trifluoromethylthio)saccharin | AuCl3 | 3-((Trifluoromethyl)thio)-N-methylindole | 96 | snnu.edu.cn |

| 2-Arylimidazol[1,2-a]pyridine | (N-trifluoromethylthio)saccharin | FeCl3 | 3-((Trifluoromethyl)thio)-2-arylimidazol[1,2-a]pyridine | 81-91 | snnu.edu.cn |

| Phenylpiperazine | Trifluoromethanesulfenamide | BuLi | 1-Phenyl-4-((trifluoromethyl)thio)piperazine | Good | beilstein-journals.org |

Nucleophilic Trifluoromethylthiolation Methods

Nucleophilic trifluoromethylthiolation strategies employ a reagent that acts as a source of the "SCF3-" anion. This nucleophile can then displace a suitable leaving group, such as a halide, on the substrate. A common precursor for this approach in the synthesis of the target molecule would be a benzyl halide substituted at the 3-position with a leaving group.

A potential synthetic pathway could start with 3-bromobenzyl bromide. The reaction of this substrate with a nucleophilic trifluoromethylthiolating reagent, such as copper(I) trifluoromethylthiolate (CuSCF3) or silver trifluoromethylthiolate (AgSCF3), would introduce the -SCF3 group at the benzylic position is not the desired regioisomer. A more viable route would involve the nucleophilic aromatic substitution on a precursor like 1,3-dihalobenzene to introduce the trifluoromethylthio group, followed by functionalization of the second halide.

Recently, S-(Trifluoromethyl)benzothioate (TFBT) has been developed as a user-friendly nucleophilic trifluoromethylthiolation reagent. It can be used for the nucleophilic substitution of alkyl halides cas.cn. This suggests that a precursor like 3-halobenzyl halide could potentially be a substrate for such a reaction, leading to the desired carbon-sulfur bond formation.

The efficiency of nucleophilic trifluoromethylthiolation reactions is often dependent on the nature of the substrate, the -SCF3 source, and the presence of catalysts or additives. Copper-catalyzed reactions, for example, have been widely explored for the trifluoromethylthiolation of aryl and alkyl halides beilstein-journals.org.

Radical Trifluoromethylthiolation Techniques

Radical trifluoromethylthiolation involves the generation of the trifluoromethylthio radical (•SCF3), which can then react with a suitable substrate. This approach can be particularly useful for the functionalization of C-H bonds, offering a direct method for introducing the -SCF3 group.

A potential application of this strategy for the synthesis of this compound could involve the direct trifluoromethylthiolation of a toluene derivative at the benzylic position nju.edu.cn. For instance, 3-methyl-substituted aromatic compounds could be subjected to a radical trifluoromethylthiolation to form a 3-((trifluoromethyl)thio)methyl-substituted arene. This intermediate could then be further functionalized to the benzylhydrazine.

Various methods exist for the generation of the •SCF3 radical, often involving the use of initiators or photoredox catalysis. The reaction of benzylic C-H bonds with a trifluoromethylthiolating reagent under metal-free, photoredox conditions has been reported to generate benzylic radicals that can be trapped by the -SCF3 source nju.edu.cn. This late-stage functionalization approach could be advantageous in complex syntheses.

The selectivity of radical reactions, particularly the competition between aromatic and benzylic C-H functionalization, needs to be carefully controlled through the choice of reaction conditions.

Convergent and Linear Synthesis Strategies for this compound

The synthesis of a complex molecule like this compound can be approached through either a linear or a convergent strategy.

A linear synthesis would involve the sequential modification of a single starting material. For example, one could start with 3-bromotoluene. A possible linear sequence would be:

Trifluoromethylthiolation of 3-bromotoluene to yield 1-bromo-3-((trifluoromethyl)thio)benzene.

Conversion of the bromo group to a methyl group via a coupling reaction.

Radical bromination of the methyl group to afford 1-(bromomethyl)-3-((trifluoromethyl)thio)benzene.

Reaction with hydrazine to furnish the final product, this compound.

Fragment A Synthesis: Preparation of 3-((trifluoromethyl)thio)benzaldehyde. This could be achieved, for example, by trifluoromethylthiolation of 3-bromobenzaldehyde.

Fragment B: Hydrazine.

Fragment Coupling: The reaction of 3-((trifluoromethyl)thio)benzaldehyde with hydrazine to form the corresponding hydrazone.

Final Step: Reduction of the hydrazone to yield this compound. A patent for the synthesis of a structurally related compound, 2,4-bis(trifluoromethyl)benzylhydrazine, utilizes a similar approach involving the formation and subsequent reduction of a hydrazone google.com.

The choice between a linear and convergent strategy depends on factors such as the availability of starting materials, the efficiency of individual reaction steps, and the ease of purification of intermediates.

Optimization of Reaction Conditions and Catalyst Systems

The success of any synthetic route to this compound heavily relies on the optimization of reaction conditions and, where applicable, the catalyst systems employed.

Solvent and Temperature Dependence Studies

The choice of solvent can significantly influence the outcome of a reaction by affecting solubility, reaction rates, and selectivity. For instance, in copper-catalyzed trifluoromethylthiolation reactions, solvents like DMF or acetonitrile are commonly used researchgate.net. Temperature is another critical parameter. While higher temperatures can increase reaction rates, they can also lead to undesired side reactions or decomposition of sensitive reagents and products. Optimization studies often involve screening a range of solvents and temperatures to find the optimal balance for yield and purity.

Table 2: Effect of Solvent and Temperature on a Hypothetical Trifluoromethylthiolation Reaction

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Toluene | 80 | 45 |

| 2 | THF | 60 | 60 |

| 3 | DMF | 100 | 85 |

| 4 | DMF | 80 | 92 |

| 5 | Acetonitrile | 80 | 78 |

Ligand and Additive Effects in Catalyzed Transformations

In metal-catalyzed reactions, such as palladium- or copper-catalyzed trifluoromethylthiolations, the choice of ligand and the presence of additives can have a profound impact on the reaction's efficiency and selectivity. Ligands can modulate the electronic and steric properties of the metal center, thereby influencing the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination semanticscholar.org.

For example, in palladium-catalyzed trifluoromethylation of aryl chlorides, bulky and electron-rich phosphine ligands have been shown to be effective nih.gov. Similarly, in copper-catalyzed trifluoromethylthiolation of aryl halides, ligands like 1,10-phenanthroline can promote the reaction researchgate.net.

Additives, such as bases or co-catalysts, can also play a crucial role. In some copper-catalyzed trifluoromethylations, the addition of a Lewis acid can suppress the decomposition of the trifluoromethyl anion beilstein-journals.org. The systematic screening of ligands and additives is a standard practice in the development of robust and efficient catalytic methods.

Table 3: Ligand and Additive Effects in a Hypothetical Palladium-Catalyzed Trifluoromethylthiolation

| Entry | Ligand | Additive | Yield (%) |

| 1 | PPh3 | None | 20 |

| 2 | Xantphos | None | 35 |

| 3 | BrettPhos | CsF | 85 |

| 4 | BrettPhos | K2CO3 | 60 |

Stereochemical Control in Analogous Chiral Hydrazine Synthesis

The establishment of specific stereoisomers is a critical aspect of synthetic organic chemistry, particularly in the creation of pharmacologically active molecules where chirality can significantly influence efficacy and safety. nih.gov The synthesis of chiral hydrazines, analogous to this compound, necessitates precise control over the three-dimensional arrangement of atoms. A predominant and effective strategy for achieving this is through the asymmetric hydrogenation of prochiral hydrazones. acs.orgresearchgate.net This approach has been the subject of extensive research, leading to the development of various catalytic systems that can deliver high yields and excellent enantioselectivities. acs.orgresearchgate.netresearchgate.netchemistryviews.org

Transition metal-catalyzed asymmetric hydrogenation stands as a direct and efficient method for producing chiral hydrazines. researchgate.netchemistryviews.org Historically, this field has been dominated by catalysts based on precious metals such as rhodium, ruthenium, iridium, and palladium. acs.orgchemistryviews.orgpurdue.edu However, due to the cost and limited availability of these metals, significant research efforts have been directed towards developing catalysts based on more earth-abundant metals like nickel, cobalt, and manganese. researchgate.netchemistryviews.org

One successful approach involves the use of palladium catalysts. For instance, an enantioselective hydrogenation of fluorinated hydrazones has been accomplished using a [Pd(R)-DTBM-SegPhos(OCOCF3)2] catalyst, yielding chiral fluorinated hydrazines with up to 94% enantioselectivity. This method has proven effective for a variety of substrates, including those with β-aryl, γ-aryl, and alkyl-chain substituents.

Nickel-catalyzed asymmetric hydrogenation has also emerged as a powerful tool. researchgate.net An efficient system utilizing a Ni-(S,S)-Ph-BPE complex has been developed for the asymmetric hydrogenation of cyclic N-acyl hydrazones, producing a range of chiral cyclic hydrazines in high yields and with excellent enantioselectivities, in some cases exceeding 99% enantiomeric excess (ee). acs.orgnih.gov This method is scalable and has been applied to the synthesis of a RIP-1 kinase inhibitor. acs.orgnih.gov Another notable nickel-based system employs Ni(OAc)2·4H2O with the chiral dialkyl phosphine ligand (R,R)-QuinoxP*, which has demonstrated high yields and moderate to excellent enantioselectivities for a broad spectrum of aromatic and aliphatic hydrazones. chemistryviews.org

Cobalt-catalyzed asymmetric hydrogenation of C=N bonds has also been realized, providing chiral hydrazines in high yields and with excellent enantioselectivities (95–98% ee). acs.orgresearchgate.net The success of this reaction is attributed to the presence of an N-benzoyl group in the substrates, which assists in coordination to the cobalt atom and interacts with the ligand to improve reactivity and enantioselectivity. researchgate.net

Beyond metal catalysis, organocatalysis presents an alternative strategy. A metal-free enantioselective hydrogenation of hydrazones has been achieved using chiral boranes as catalysts, affording optically active hydrazines in high yields (87-99%) and good enantioselectivities (75-93% ee). researchgate.net Another organocatalytic approach combines in situ aerobic dual oxidation with asymmetric organocatalysis to synthesize β-hydrazino alcohols from alcohols and N-Boc-hydrazine with up to 98% ee. organic-chemistry.org

The following tables summarize key findings in the stereochemical control of analogous chiral hydrazine synthesis.

Table 1: Transition Metal-Catalyzed Asymmetric Hydrogenation of Hydrazones

| Catalyst System | Substrate Type | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| [Pd(R)-DTBM-SegPhos(OCOCF3)2] | Fluorinated Hydrazones | High | Up to 94% | |

| Ni–(S,S)-Ph-BPE complex | Cyclic N-acyl Hydrazones | High | Up to >99% | acs.orgnih.gov |

| Ni(OAc)2·4H2O / (R,R)-QuinoxP* | Aromatic and Aliphatic Hydrazones | Excellent | Moderate to Excellent | chemistryviews.org |

| Cobalt Complex | Hydrazones with NHBz group | High | 95–98% | acs.orgresearchgate.net |

Table 2: Organocatalytic Asymmetric Synthesis of Chiral Hydrazine Derivatives

| Catalyst System | Reaction Type | Substrate Type | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Boranes | Hydrogenation | Hydrazones | 87–99% | 75–93% | researchgate.net |

Chemical Reactivity and Mechanistic Studies of 3 Trifluoromethyl Thio Benzyl Hydrazine

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

Condensation Reactions with Carbonyl Electrophiles

(3-((Trifluoromethyl)thio)benzyl)hydrazine readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is a cornerstone of hydrazine chemistry and typically proceeds by the nucleophilic attack of the terminal amino group on the electrophilic carbonyl carbon. The resulting hemiaminal intermediate subsequently dehydrates, often under mild acidic catalysis, to yield the stable C=N double bond of the hydrazone.

The general mechanism involves:

Protonation of the carbonyl oxygen (if under acidic conditions) to increase the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the terminal Nβ of the hydrazine on the carbonyl carbon.

Proton transfer to form a zwitterionic intermediate or a neutral carbinolamine.

Elimination of a water molecule to form the final hydrazone product.

These reactions are typically high-yielding and form the basis for further synthetic transformations or the synthesis of biologically active molecules.

Table 1: Representative Condensation Reactions with Carbonyl Compounds Note: The following are illustrative examples based on the known reactivity of substituted benzylhydrazines. Specific yields may vary.

| Carbonyl Electrophile | Product (Hydrazone) | Typical Conditions |

|---|---|---|

| Benzaldehyde | (E)-1-benzylidene-2-(3-((trifluoromethyl)thio)benzyl)hydrazine | Ethanol, Acetic Acid (cat.), reflux |

| Acetone | 1-(3-((Trifluoromethyl)thio)benzyl)-2-isopropylidenehydrazine | Methanol, room temp |

| Acetophenone | (E)-1-(1-phenylethylidene)-2-(3-((trifluoromethyl)thio)benzyl)hydrazine | Toluene, Dean-Stark, reflux |

| Cyclohexanone | 1-cyclohexylidene-2-(3-((trifluoromethyl)thio)benzyl)hydrazine | Ethanol, reflux |

Acylation and Sulfonylation Reactions

The nucleophilic character of the hydrazine moiety allows for straightforward acylation and sulfonylation. These reactions typically occur selectively at the more nucleophilic and less sterically encumbered terminal nitrogen atom (Nβ) when treated with one equivalent of an acylating or sulfonylating agent. Common reagents include acid chlorides, acid anhydrides, and sulfonyl chlorides.

The reaction with an acid chloride, for instance, proceeds via nucleophilic acyl substitution, where the terminal nitrogen attacks the carbonyl carbon of the acid chloride, followed by the expulsion of a chloride ion to form the corresponding N-acylhydrazide. Over-reaction to form di-acylated products can be avoided by controlling the stoichiometry of the reagents. These acyl hydrazide derivatives are stable compounds and important precursors for the synthesis of heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles. nih.gov

Table 2: Illustrative Acylation and Sulfonylation Reactions Note: These examples are based on general hydrazine reactivity.

| Reagent | Product | Typical Conditions |

|---|---|---|

| Acetyl Chloride | N'-(3-((Trifluoromethyl)thio)benzyl)acetohydrazide | Dichloromethane, Triethylamine, 0 °C to rt |

| Benzoyl Chloride | N'-(3-((Trifluoromethyl)thio)benzyl)benzohydrazide | Pyridine, 0 °C to rt |

| p-Toluenesulfonyl Chloride | N'-(3-((Trifluoromethyl)thio)benzyl)-4-methylbenzenesulfonohydrazide | Dichloromethane, Pyridine, 0 °C to rt |

Alkylation Strategies on Nitrogen Centers

Alkylation of this compound is more complex than acylation due to the potential for reaction at either nitrogen atom and the possibility of over-alkylation. organic-chemistry.orgd-nb.info Direct alkylation with alkyl halides under basic conditions can lead to mixtures of Nα-alkylated, Nβ-alkylated, and di-alkylated products.

However, selective alkylation can be achieved through specific strategies:

Reductive Amination: A controlled and highly selective method for mono-alkylation at the Nβ position involves the reductive amination of an aldehyde or ketone. The initial step is the formation of a hydrazone, which is then reduced in situ by a hydride reagent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). researchgate.net

Use of Protecting Groups: An alternative strategy involves protecting one of the nitrogen atoms, alkylating the other, and then removing the protecting group. For instance, forming a hydrazone protects the Nβ position, allowing for potential alkylation at Nα, followed by hydrolysis of the hydrazone.

Table 3: Comparison of Alkylation Strategies Note: Product distribution is highly dependent on specific reaction conditions.

| Strategy | Alkylating Agent | Expected Major Product |

|---|---|---|

| Direct Alkylation | Methyl Iodide | Mixture of Nα- and Nβ-methylated products |

| Reductive Amination | Acetone / NaBH3CN | 1-isopropyl-2-(3-((trifluoromethyl)thio)benzyl)hydrazine |

| Mitsunobu Reaction | Benzyl (B1604629) Alcohol, DEAD, PPh3 | 1-benzyl-2-(3-((trifluoromethyl)thio)benzyl)hydrazine nih.gov |

Cycloaddition and Heterocycle Formation Reactions

Substituted hydrazines are indispensable building blocks in heterocyclic chemistry. This compound serves as a key precursor for the construction of five-membered aromatic rings containing two or three nitrogen atoms, such as pyrazoles and 1,2,4-triazoles.

Synthesis of Pyrazole Derivatives

The most common method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a synthetic equivalent. researchgate.netslideshare.netchemhelpasap.com The reaction proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization via attack of the second hydrazine nitrogen onto the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring. nih.gov

When an unsymmetrical 1,3-dicarbonyl compound is used with this compound, the reaction can potentially yield two regioisomeric pyrazole products. The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic factors of the hydrazine nucleophile.

Table 4: Pyrazole Synthesis via Knorr Condensation Note: The formation of regioisomers is possible and the ratio depends on reaction conditions.

| 1,3-Dicarbonyl Compound | Potential Pyrazole Products | Typical Conditions |

|---|---|---|

| Acetylacetone (2,4-Pentanedione) | 1-(3-((Trifluoromethyl)thio)benzyl)-3,5-dimethyl-1H-pyrazole | Ethanol, Acetic Acid (cat.), reflux |

| Benzoylacetone | 1-(3-((Trifluoromethyl)thio)benzyl)-3-methyl-5-phenyl-1H-pyrazole AND 1-(3-((Trifluoromethyl)thio)benzyl)-5-methyl-3-phenyl-1H-pyrazole | Acetic Acid, reflux |

| Ethyl Acetoacetate | 3-Methyl-1-(3-((trifluoromethyl)thio)benzyl)-1H-pyrazol-5(4H)-one | Ethanol, reflux |

Formation of 1,2,4-Triazole Scaffolds

1,2,4-Triazoles can be synthesized from hydrazines through several established routes. These methods typically involve reacting the hydrazine with a synthon that provides the remaining carbon and nitrogen atoms of the ring.

Common synthetic strategies include:

Einhorn-Brunner Reaction: This involves the reaction of the hydrazine with diacylamines. wikipedia.orgresearchgate.net

Pellizzari Reaction: This method involves the reaction between an acylhydrazide and an amide or related compound. researchgate.net A one-pot variation involves heating the hydrazine with formamide or other amides. organic-chemistry.org

Reaction with Imidates or Thioimidates: this compound can react with N-acyl imidates or similar reagents, which serve as C-N synthons. The reaction proceeds by nucleophilic attack of the hydrazine, followed by cyclization and elimination to form the triazole ring. organic-chemistry.org

For example, the reaction of this compound with formamide under heating can provide 1-(3-((Trifluoromethyl)thio)benzyl)-1H-1,2,4-triazole. More complex, substituted triazoles can be accessed by first converting the hydrazine to a hydrazide or an amidrazone, followed by cyclization with a suitable one-carbon electrophile. acs.orgisres.org

Table 5: Selected Synthetic Routes to 1,2,4-Triazoles Note: These are generalized methods for triazole formation from substituted hydrazines.

| Co-reactant(s) | Resulting Triazole Structure | Synthetic Method Name |

|---|---|---|

| Formamide | 1-(3-((Trifluoromethyl)thio)benzyl)-1H-1,2,4-triazole | Pellizzari-type Reaction organic-chemistry.org |

| Ethyl Formimidate HCl | 1-(3-((Trifluoromethyl)thio)benzyl)-1H-1,2,4-triazole | Imidate Condensation |

| N,N'-Diacetylhydrazine | 1-(3-((Trifluoromethyl)thio)benzyl)-3,5-dimethyl-1H-1,2,4-triazole | Einhorn-Brunner-type Reaction wikipedia.org |

Reactivity in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. Benzylhydrazine (B1204620) derivatives are known to participate in various MCRs, particularly isocyanide-based reactions such as the Ugi and Passerini reactions.

This compound, with its nucleophilic hydrazine group, is a suitable candidate for such transformations. In a typical Ugi four-component reaction (Ugi-4CR), a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid react to form an α-acylamino amide. In the case of this compound, the hydrazine can act as the amine component. To control the reactivity and prevent side reactions, the hydrazine is often protected, for example, with a tert-butyloxycarbonyl (Boc) group. acs.orgnih.govorganic-chemistry.org

The reaction proceeds through the formation of a Schiff base between the hydrazine and the carbonyl compound, which is a rate-limiting step. The use of Lewis acids can activate the Schiff base formation and improve reaction yields. acs.orgnih.gov A plausible reaction mechanism involving this compound in an Ugi-tetrazole reaction is depicted below:

Schiff Base Formation: The N-Boc protected this compound reacts with a ketone (e.g., acetone) to form a hydrazone (a type of Schiff base).

Protonation and Isocyanide Addition: The hydrazone is protonated, and subsequent nucleophilic attack by an isocyanide forms a nitrilium ion intermediate.

Nucleophilic Attack by Azide: An azide source, such as trimethylsilyl azide, attacks the nitrilium ion.

Intramolecular Cyclization: The intermediate undergoes cyclization to form a tetrazole ring.

| Carbonyl Compound | Isocyanide | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Acetone | tert-Butyl isocyanide | Mg(OTf)₂ | Ugi-adduct | 75 |

| Cyclohexanone | Benzyl isocyanide | ZnCl₂ | Ugi-adduct | 88 |

| Benzaldehyde | Methyl isocyanide | None | Ugi-adduct | Low |

This table presents hypothetical data based on known Ugi reactions of substituted hydrazines. acs.orgnih.govorganic-chemistry.org The yields are influenced by the nature of the reactants and the presence of a catalyst.

Influence of the Trifluoromethylthio Group on Molecular Reactivity

The trifluoromethylthio (-SCF₃) group is a unique substituent that significantly influences the electronic and steric properties of the molecule.

The -SCF₃ group is one of the most lipophilic and strongly electron-withdrawing groups used in medicinal chemistry. researchgate.net Its potent electron-withdrawing nature is primarily due to the high electronegativity of the fluorine atoms, which is transmitted through the sulfur atom to the aromatic ring via an inductive effect. This deactivates the benzene (B151609) ring towards electrophilic attack.

The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent on a reaction center. For the -SCF₃ group, the para-substituent constant (σₚ) is approximately 0.57, indicating a strong electron-withdrawing character. oup.com This deactivation of the aromatic ring makes electrophilic aromatic substitution reactions more challenging compared to unsubstituted benzene.

The electron-withdrawing nature of the 3-((trifluoromethyl)thio)benzyl group will also influence the nucleophilicity of the hydrazine moiety. The inductive effect will decrease the electron density on the nitrogen atoms, making them less nucleophilic than in unsubstituted benzylhydrazine.

| Substituent | σmeta | σpara |

|---|---|---|

| -H | 0.00 | 0.00 |

| -CH₃ | -0.06 | -0.16 |

| -Cl | 0.37 | 0.22 |

| -NO₂ | 0.73 | 0.78 |

| -CF₃ | 0.44 | 0.57 |

| -SCF₃ | 0.40 | 0.50 |

Data adapted from Schwarzenbach et al. oup.com and other sources, showing the electron-withdrawing strength of the -SCF₃ group in comparison to other common substituents.

The trifluoromethylthio group is sterically demanding. This steric bulk can influence the regioselectivity of reactions on the aromatic ring and may also affect the conformational preferences of the benzylhydrazine side chain. In electrophilic aromatic substitution, the steric hindrance from the -SCF₃ group at the meta position, combined with the deactivating electronic effects, will likely disfavor substitution at the ortho positions (2 and 4). nih.gov

The free rotation around the C-S and C-C bonds allows for various conformations. However, steric interactions between the -SCF₃ group and the hydrazine moiety might lead to a preference for conformations that minimize these interactions.

Transformations Involving the Benzyl Moiety

As previously mentioned, the -SCF₃ group strongly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). researchgate.net This deactivation, coupled with its meta-directing influence, means that any EAS reaction on the benzene ring of this compound would require harsh reaction conditions and would be expected to yield products substituted at the 5-position, and to a lesser extent, the 1- and 2-positions, relative to the benzyl group. The hydrazine moiety, being a potential site for reaction with electrophiles, would likely need to be protected during such transformations.

| Substituent at C3 | Reaction | Major Product(s) | Minor Product(s) |

|---|---|---|---|

| -CH₃ (activating) | Nitration | 2-, 4-, 6-nitro | 5-nitro |

| -NO₂ (deactivating) | Nitration | 5-nitro | 2-, 4-, 6-nitro |

| -SCF₃ (deactivating) | Halogenation | 5-halo | 2-, 4-, 6-halo |

This table provides a qualitative prediction of product distribution based on the known directing effects of substituents in electrophilic aromatic substitution. libretexts.org

Functional group interconversions on the aromatic ring of this compound would be challenging due to the deactivating nature of the -SCF₃ group. However, if other functional groups were present on the ring, they could potentially be transformed. For instance, a nitro group could be reduced to an amine, or a halogen could participate in cross-coupling reactions. The hydrazine functionality would likely require protection during these transformations to prevent unwanted side reactions.

Common functional group interconversions on aromatic rings include:

Reduction of a nitro group: A nitro group can be reduced to an amino group using various reducing agents like H₂/Pd-C, Sn/HCl, or Fe/HCl.

Halogenation: Introduction of a halogen (Br, Cl) can be achieved using the respective halogen in the presence of a Lewis acid.

Cross-coupling reactions: A halogenated derivative could undergo Suzuki, Heck, or Sonogashira coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

These transformations would need to be carefully optimized to account for the electronic properties of the -SCF₃ substituent and the reactivity of the hydrazine side chain.

Oxidative and Reductive Transformations

The presence of the hydrazine group, a versatile functional group, makes this compound reactive under both oxidizing and reducing conditions.

The oxidation of benzylhydrazine derivatives can be complex, potentially involving multiple pathways and leading to a variety of products. The specific outcome is highly dependent on the nature of the oxidizing agent and the reaction conditions. Analogous to the oxidation of phenylhydrazine, the process can be initiated by various oxidants, including metal ions and peroxides. nih.gov The reaction likely proceeds through radical intermediates.

The benzylic position is also a potential site for oxidation. The C-H bonds at the benzylic carbon are weaker than typical alkyl C-H bonds and are susceptible to radical abstraction. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid can oxidize the benzylic carbon. masterorganicchemistry.com The initial step in such oxidations is often the homolytic cleavage of a benzylic C-H bond to form a resonance-stabilized benzyl radical. masterorganicchemistry.com

Potential oxidation products of this compound could include the corresponding hydrazone, diazene, or even cleavage products depending on the severity of the conditions. Oxidation at the benzylic position could lead to the formation of an alcohol, aldehyde, or carboxylic acid.

Table 1: Hypothetical Products of Oxidative Reactions of this compound

| Oxidizing Agent | Potential Major Product(s) | Reaction Site |

| Mild Oxidants (e.g., H₂O₂, MnO₂) | (E)-1-((3-((Trifluoromethyl)thio)benzyl)diazen) | Hydrazine Moiety |

| Strong Oxidants (e.g., KMnO₄, H₂CrO₄) | 3-((Trifluoromethyl)thio)benzoic acid | Benzylic Carbon |

| Radical Initiators (e.g., NBS with light) | 1-(Bromo(3-((trifluoromethyl)thio)phenyl)methyl)hydrazine | Benzylic Carbon |

Under reductive conditions, the primary site of reaction in this compound is expected to be the hydrazine N-N bond. Catalytic hydrogenation, a common method for the reduction of hydrazine derivatives, can lead to the cleavage of the N-N bond to yield the corresponding amine and ammonia. The choice of catalyst and reaction conditions can influence the selectivity of this process.

Another important reductive transformation is its potential use in reactions analogous to the Wolff-Kishner reduction. In this reaction, a hydrazone intermediate, formed from a ketone or aldehyde, is converted to an alkane under basic conditions. While this compound itself is not a hydrazone, it can be a precursor for their formation. The stability of the compound under these basic conditions would be a key factor.

Table 2: Potential Reductive Transformations of this compound Derivatives

| Reducing Agent/Conditions | Substrate | Potential Major Product |

| H₂/Pd-C | This compound | 3-((Trifluoromethyl)thio)benzylamine |

| KOH, heat (Wolff-Kishner conditions) | Hydrazone of a ketone | Corresponding alkane |

Detailed Mechanistic Elucidation of Key Reactions

Kinetic studies on the reactions of hydrazine derivatives often reveal complex mechanisms. For instance, the oxidation of phenylhydrazine is an autocatalytic process. nih.gov The inactivation of enzymes by benzylhydrazine has been shown to follow pseudo-first-order kinetics under certain conditions, with the rate being dependent on the concentration of the hydrazine derivative. nih.gov

The activation energy (Ea) for a chemical reaction provides insight into the energy barrier that must be overcome for the reaction to occur. For the thermal decomposition of related hydrazine-based fuels, activation energies have been determined to be crucial for understanding their stability and reactivity. mdpi.com Hypothetically, the activation energy for the thermal decomposition or oxidation of this compound would be influenced by the stability of the radical intermediates formed.

Table 3: Hypothetical Kinetic Parameters for a Reaction of a Substituted Benzylhydrazine

| Reaction Type | Rate Law | Activation Energy (Ea) (kJ/mol) |

| Oxidation with H₂O₂ | Rate = k[(Substituted Benzylhydrazine)][H₂O₂] | 60 - 80 |

| Thermal Decomposition | Rate = k[(Substituted Benzylhydrazine)] | 120 - 150 |

The direct isolation and characterization of reaction intermediates are often challenging due to their transient nature. However, spectroscopic techniques and trapping experiments can provide evidence for their existence.

In the oxidation of phenylhydrazine, the formation of superoxide radicals and phenyldiazene has been inferred from experimental observations. nih.gov Similarly, in the enzymatic inactivation by benzylhydrazine, the formation of a carbon-centered benzyl radical has been detected using radical traps and EPR spectroscopy. nih.gov It is plausible that the oxidation of this compound also proceeds through similar radical and diazene intermediates.

In reductive processes, such as catalytic hydrogenation, the reaction is believed to occur on the surface of the catalyst, involving adsorbed intermediates. The characterization of these surface-bound species is a significant challenge in catalysis research.

Table 4: Potential Intermediates in the Reactions of this compound

| Reaction Type | Potential Intermediate(s) | Method of Detection/Characterization |

| Oxidation | 3-((Trifluoromethyl)thio)benzyl radical, Diazene intermediate | EPR Spectroscopy (with spin trapping), Transient Absorption Spectroscopy |

| Reduction (Catalytic Hydrogenation) | Adsorbed hydrazine and amine species on catalyst surface | Surface-Enhanced Raman Spectroscopy (SERS), X-ray Photoelectron Spectroscopy (XPS) |

Derivatization and Analogue Synthesis of 3 Trifluoromethyl Thio Benzyl Hydrazine

N-Functionalization of the Hydrazine (B178648) Core

The hydrazine group is a versatile functional handle for a variety of chemical transformations, most notably through reactions at its nitrogen atoms.

The nucleophilic nitrogen atoms of the hydrazine moiety can be functionalized through alkylation and arylation reactions. Direct N-alkylation of benzylhydrazines can be achieved using alkyl halides. However, controlling the degree and position of alkylation can be challenging, often leading to mixtures of mono- and di-alkylated products. organic-chemistry.org More controlled methods often involve the use of a protecting group. For instance, a trifluoroacetyl group can be installed on one of the nitrogen atoms, directing alkylation to the other nitrogen. This protecting group can later be removed under reductive or hydrolytic conditions. cdnsciencepub.comscholaris.ca The Mitsunobu reaction, using an alcohol and triphenylphosphine/diisopropyl azodicarboxylate (DIAD), offers a mild alternative for alkylation. scholaris.ca

N-arylation of the hydrazine core can be accomplished through copper-catalyzed cross-coupling reactions. Using aryl iodides in the presence of a copper(I) catalyst and a base like cesium carbonate allows for the formation of N-aryl hydrazine derivatives. nih.govorganic-chemistry.org The regioselectivity of these reactions can sometimes be influenced by the substitution pattern on the aryl halide. nih.govorganic-chemistry.org Rhodium-catalyzed N-arylation using arylboronic acids represents another effective method.

| Derivative Name | Structure | Modification Type | Reagents |

|---|---|---|---|

| (3-((Trifluoromethyl)thio)benzyl)-N'-methylhydrazine | N-Alkylation | Methyl iodide | |

| (3-((Trifluoromethyl)thio)benzyl)-N'-ethylhydrazine | N-Alkylation | Ethyl bromide | |

| (3-((Trifluoromethyl)thio)benzyl)-N'-phenylhydrazine | N-Arylation | Iodobenzene, CuI, Cs₂CO₃ | |

| (3-((Trifluoromethyl)thio)benzyl)-N'-(4-chlorophenyl)hydrazine | N-Arylation | 1-Chloro-4-iodobenzene, CuI, Cs₂CO₃ |

The reaction of the primary amine of the hydrazine with aldehydes and ketones provides a straightforward route to substituted hydrazones. libretexts.org This condensation reaction is typically acid-catalyzed and involves the formation of a C=N double bond, yielding a stable derivative. organic-chemistry.org This reaction is a fundamental transformation for hydrazine derivatives. beilstein-journals.orgnih.gov

Azines can be synthesized by reacting the parent hydrazine with two equivalents of a carbonyl compound. google.com Alternatively, a pre-formed hydrazone can react with a second molecule of an aldehyde or ketone. The synthesis can often be performed under solvent-free conditions by grinding the solid reactants, offering an environmentally friendly approach. google.com

| Derivative Name | Structure | Carbonyl Compound |

|---|---|---|

| 1-((3-((Trifluoromethyl)thio)benzyl)hydrazono)ethan-1-one | Acetaldehyde | |

| 1-((3-((Trifluoromethyl)thio)benzyl)hydrazono)propan-2-one | Acetone | |

| Phenyl( (3-((Trifluoromethyl)thio)benzyl)hydrazono)methane | Benzaldehyde |

Modifications of the Benzyl (B1604629) Ring System

The aromatic ring is another key site for introducing structural diversity through electrophilic substitution reactions or by synthesizing isomers with different substitution patterns.

The benzyl ring of (3-((Trifluoromethyl)thio)benzyl)hydrazine can undergo electrophilic aromatic substitution. The directing effects of the existing substituents determine the position of the incoming electrophile. The benzylhydrazine (B1204620) moiety (-CH₂NHNH₂) is generally considered an activating, ortho-, para-directing group. In contrast, the trifluoromethylthio group (-SCF₃) is a deactivating, meta-directing group. The final substitution pattern will depend on the interplay between these two groups and the reaction conditions.

Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com Given the positions of the existing groups, nitration would be expected to occur at positions 2, 4, or 6 of the aromatic ring. Halogenation can be achieved using elemental halogens (e.g., Br₂, Cl₂) with a Lewis acid catalyst.

| Derivative Name | Structure | Reaction Type |

|---|---|---|

| (2-Nitro-3-((trifluoromethyl)thio)benzyl)hydrazine | Nitration | |

| (4-Nitro-3-((trifluoromethyl)thio)benzyl)hydrazine | Nitration | |

| (4-Bromo-3-((trifluoromethyl)thio)benzyl)hydrazine | Bromination |

Synthesizing positional isomers involves placing the trifluoromethylthio and benzylhydrazine groups at different positions on the aromatic ring. This is achieved by starting with appropriately substituted precursors. For example, the synthesis of (2-((Trifluoromethyl)thio)benzyl)hydrazine or (4-((Trifluoromethyl)thio)benzyl)hydrazine would begin with 2- or 4-substituted (trifluoromethyl)thio)toluene or benzaldehyde. A general route could involve the synthesis of the corresponding (trifluoromethyl)thio)benzaldehyde, followed by condensation with hydrazine to form the hydrazone, and subsequent reduction to the benzylhydrazine. google.com This approach allows for systematic exploration of the effects of substituent positioning on the molecule's properties.

| Isomer Name | Structure |

|---|---|

| (2-((Trifluoromethyl)thio)benzyl)hydrazine | |

| (4-((Trifluoromethyl)thio)benzyl)hydrazine |

Variation of the Perfluoroalkylthio Moiety

The trifluoromethylthio (-SCF₃) group can be replaced with other perfluoroalkylthio groups to modulate properties such as lipophilicity. chemistryviews.org The synthesis of these analogues would require different perfluoroalkylthiolating reagents. While trifluoromethylthiolation has been extensively studied, methods exist for the introduction of longer-chain perfluoroalkylthio groups. These syntheses would typically involve the reaction of a suitable aromatic precursor, such as 3-mercaptobenzylhydrazine (or a protected version), with an appropriate electrophilic perfluoroalkylating agent. Alternatively, the synthesis could start from a thiol which is then perfluoroalkylated before being converted to the benzylhydrazine functionality. chemistryviews.org

| Analogue Name | Structure | Perfluoroalkylthio Group |

|---|---|---|

| (3-((Pentafluoroethyl)thio)benzyl)hydrazine | -SCF₂CF₃ | |

| (3-((Heptafluoropropyl)thio)benzyl)hydrazine | -SCF₂CF₂CF₃ |

Synthesis of Dimeric and Polymeric Derivatives

The synthesis of dimeric and polymeric derivatives of this compound can be envisioned through several synthetic routes, leveraging the reactivity of the hydrazine moiety.

Dimeric Derivatives: Dimeric structures can be created by linking two molecules of this compound through a common linker. For example, reaction with a dialdehyde, such as terephthalaldehyde, would lead to the formation of a bis-hydrazone researchgate.netredalyc.org. Similarly, reaction with a diacyl chloride would yield a bis-acylhydrazide. These dimeric compounds could be of interest for applications where bivalent binding to a biological target is desired.

Polymeric Derivatives: Polymeric structures incorporating the this compound moiety could be prepared by several methods. One approach involves the polymerization of a monomer derived from the parent compound. For instance, the hydrazine could be reacted with a polymerizable aldehyde, such as 4-vinylbenzaldehyde, to form a polymerizable hydrazone monomer. Subsequent free-radical polymerization would yield a polymer with pendant (3-((Trifluoromethyl)thio)benzyl)hydrazone groups. Alternatively, poly(acryloyl hydrazide) could be synthesized and then functionalized by reaction with 3-((trifluoromethyl)thio)benzaldehyde to form a polymer with pendant hydrazone moieties nih.gov. Such polymers could have applications in materials science or as drug delivery systems. The oxidative coupling polymerization of bishydrazide monomers is another route to poly(diacylhydrazines) mdpi.com.

Parallel Synthesis and Library Generation for Structure-Reactivity Relationship Studies

To explore the structure-activity relationships (SAR) of derivatives of this compound, the generation of a library of compounds through parallel synthesis is a highly efficient approach. The reactivity of the hydrazine group is well-suited for this purpose.

A common strategy would be to use this compound as a common building block and react it with a diverse set of aldehydes and ketones in a parallel format to generate a library of hydrazones mdpi.comnih.gov. This can be readily accomplished using automated synthesis platforms. The resulting library of compounds can then be screened for biological activity, and the SAR can be elucidated by comparing the activity of the different derivatives.

Dynamic combinatorial chemistry (DCC) is another powerful tool that could be employed nih.govredalyc.orgkiku.dkwikipedia.orgresearchgate.net. In a DCC approach, a library of hydrazones is generated in situ from this compound and a mixture of aldehydes in the presence of a biological target. The hydrazone that binds most strongly to the target will be stabilized and its concentration will be amplified in the mixture, allowing for its identification. This method combines the synthesis and screening steps and can accelerate the discovery of potent ligands.

Applications in Synthetic Methodology and Material Precursors

Utility as a Versatile Building Block in Organic Synthesis

The hydrazine (B178648) functional group is a cornerstone in the synthesis of nitrogen-containing compounds, and its presence in (3-((Trifluoromethyl)thio)benzyl)hydrazine opens avenues for the creation of diverse molecular scaffolds.

Hydrazine and its derivatives are well-established precursors for a vast array of heterocyclic compounds. The reactivity of the hydrazine moiety in this compound allows for its participation in various cyclization reactions to form stable ring systems. For instance, condensation reactions with 1,3-dicarbonyl compounds would be expected to yield pyrazoles, a class of heterocycles with significant applications in pharmaceuticals and agrochemicals. Similarly, reactions with other suitable bifunctional electrophiles could lead to the formation of pyridazines, triazoles, and other important heterocyclic frameworks. The trifluoromethylthio substituent on the benzyl (B1604629) group would be incorporated into these final products, potentially enhancing their biological activity and modifying their physical properties.

The synthesis of trifluoromethyl-1,2,4-triazoles from trifluoroacetimidoyl chlorides and hydrazine hydrate (B1144303) has been demonstrated, highlighting the utility of hydrazine derivatives in constructing such heterocycles. beilstein-journals.org While this example does not directly involve this compound, it underscores the general synthetic routes available to hydrazine-containing building blocks for the assembly of complex heterocyclic systems.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant Type | Resulting Heterocycle | Potential Significance |

|---|---|---|

| 1,3-Dicarbonyl Compounds | Pyrazoles | Pharmaceuticals, Agrochemicals |

| 1,4-Dicarbonyl Compounds | Pyridazines | Medicinal Chemistry |

| Isothiocyanates | Thiosemicarbazides | Precursors to Thiazoles, Triazoles |

This table is based on the known reactivity of hydrazines and is presented as a theoretical projection of the potential applications of this compound.

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient strategies for the rapid construction of complex molecules. The hydrazine moiety of this compound can act as a nucleophile to initiate such reaction sequences. For example, a Michael addition of the hydrazine to an α,β-unsaturated carbonyl compound could be followed by an intramolecular condensation to form a heterocyclic ring.

While no specific examples of cascade or domino reactions involving this compound have been reported, the reactivity of related trifluoromethylated hydrazones in cascade oxidation/cyclization reactions to form CF3-substituted pyrazolines and 1,6-dihydropyridazines has been documented. beilstein-journals.org This suggests that this compound could be a viable substrate for similar transformations, leading to the efficient synthesis of complex molecules bearing the trifluoromethylthio-benzyl moiety.

Application as a Ligand or Organocatalyst (if applicable)

The nitrogen atoms of the hydrazine group possess lone pairs of electrons, making them potential coordination sites for metal ions. This opens the possibility of using this compound and its derivatives as ligands in coordination chemistry and catalysis.

While this compound itself is not chiral, it could be derivatized to form chiral auxiliaries. Chiral auxiliaries are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. For instance, condensation of this compound with a chiral ketone or aldehyde would produce a chiral hydrazone. The steric and electronic properties of the trifluoromethylthio-benzyl group could influence the facial selectivity of subsequent reactions on the hydrazone substrate. After the desired stereocenter is set, the chiral auxiliary can be removed and potentially recycled.

The development of asymmetric synthesis methodologies is crucial for the preparation of enantiomerically pure pharmaceuticals. While the direct use of this compound as a chiral auxiliary has not been described, the principles of asymmetric synthesis suggest this as a plausible area of investigation.

The hydrazine moiety can act as a monodentate or a bridging ligand to metal centers. The coordination of this compound to transition metals could lead to the formation of novel coordination complexes with interesting structural and electronic properties. The presence of the trifluoromethylthio group could influence the lipophilicity and stability of these complexes. Such complexes could find applications in catalysis, materials science, or as precursors to metal-containing materials. The coordination chemistry of hydrazine and its derivatives is a well-established field, and the principles governing these interactions would apply to this compound. researchgate.net

Role in the Development of Novel Chemical Transformations

The unique electronic properties of the trifluoromethylthio group, being highly lipophilic and strongly electron-withdrawing, can be exploited in the design of new chemical reactions. The introduction of the (3-((trifluoromethyl)thio)benzyl) moiety into molecules via reactions involving the hydrazine group could lead to substrates with altered reactivity. For example, the electron-withdrawing nature of the substituent could influence the acidity of adjacent protons or the reactivity of nearby functional groups, enabling novel chemical transformations.

While there is no direct evidence of this compound being used to develop novel chemical transformations, the broader field of organofluorine chemistry continually leverages the unique properties of fluorine-containing groups to pioneer new synthetic methods.

Exploration of Unique Reactivity Patterns for Method Development

The hydrazine functional group in this compound is a potent nucleophile, which is central to its reactivity. This nucleophilicity allows it to readily participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. The general scheme for this reaction is presented below:

Scheme 1: General Reaction of this compound with Carbonyl Compounds

The reactivity of the hydrazine can be modulated by the electron-withdrawing nature of the 3-((trifluoromethyl)thio)phenyl group. This substituent can influence the pKa of the hydrazine, potentially affecting its nucleophilicity and the stability of the resulting hydrazones.

Furthermore, the benzylhydrazine (B1204620) scaffold is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds. For instance, in the presence of suitable reagents, the hydrazone derivatives of this compound can undergo cyclization reactions to form pyrazoles, triazoles, and other important heterocyclic systems. These reactions are often catalyzed by acids or metals and proceed through intramolecular cyclization followed by aromatization. The unique electronic properties conferred by the trifluoromethylthio group can be exploited to develop novel synthetic methodologies for accessing highly functionalized heterocyclic compounds.

The benzylic C-H bonds in this compound also present opportunities for unique reactivity. While typically less reactive, these bonds can be activated under certain conditions, such as through radical-based transformations. For example, late-stage functionalization strategies involving photoredox catalysis could potentially be developed for the selective modification of the benzylic position.

Precursor for Advanced Materials

The distinct structural features of this compound make it an attractive candidate as a precursor for the synthesis of advanced materials, including polymers and functional molecules.

Monomer in Polymer Synthesis

The difunctional nature of this compound, with its two reactive amine protons, allows it to act as a monomer in step-growth polymerization reactions. For example, it can be copolymerized with dicarbonyl compounds, such as diacyl chlorides or dialdehydes, to form polyhydrazones. The general structure of such a polymer is characterized by the repeating hydrazone linkage in the polymer backbone.

An illustrative example of a polymerization reaction involving this compound is its condensation with a generic dialdehyde, as depicted below:

Scheme 2: Hypothetical Polymerization of this compound with a Dialdehyde

The incorporation of the trifluoromethylthio-substituted aromatic ring into the polymer backbone can impart unique properties to the resulting material, although a detailed discussion of these properties is beyond the scope of this article. The synthesis of such polymers can be achieved under various conditions, and a hypothetical set of reaction parameters is provided in the table below.

Table 1: Illustrative Reaction Conditions for the Synthesis of a Polyhydrazone from this compound and a Dialdehyde

| Parameter | Value |

|---|---|

| Monomers | This compound, Terephthalaldehyde |

| Solvent | Dimethylacetamide (DMAc) |

| Catalyst | Acetic Acid (catalytic amount) |

| Temperature | 80 °C |

| Reaction Time | 24 hours |

| Monomer Concentration | 0.5 M |

Component in Functional Molecule Design

In addition to its role as a monomer, this compound is a valuable building block for the design and synthesis of smaller, discrete functional molecules. The hydrazine moiety is a well-established synthon for the construction of a wide array of heterocyclic compounds that are of interest in medicinal chemistry, agrochemicals, and materials science.

For example, the reaction of this compound with a 1,3-dicarbonyl compound can lead to the formation of a pyrazole ring system. The resulting N-benzylated pyrazole will bear the 3-((trifluoromethyl)thio)phenyl substituent, which can significantly influence the electronic and steric properties of the final molecule. The trifluoromethylthio group is known for its high lipophilicity and strong electron-withdrawing character, which are often desirable features in the design of bioactive compounds and functional materials.

The table below outlines a hypothetical reaction for the synthesis of a functionalized pyrazole from this compound.

Table 2: Hypothetical Synthesis of a Pyrazole Derivative

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Acetylacetone | 1-(3-((Trifluoromethyl)thio)benzyl)-3,5-dimethyl-1H-pyrazole |

The ability to incorporate the (3-((trifluoromethyl)thio)benzyl) moiety into various molecular scaffolds through the versatile reactivity of the hydrazine group underscores the importance of this compound in the design of novel functional molecules.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Characterization of Molecular Structure

Quantum chemical calculations provide fundamental insights into the three-dimensional arrangement of atoms and the vibrational characteristics of a molecule.

Geometry optimization is a computational process used to determine the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For (3-((Trifluoromethyl)thio)benzyl)hydrazine, the geometry would be determined by the interplay of bond lengths, bond angles, and dihedral angles of its constituent parts: the substituted benzene (B151609) ring, the thioether linkage, the methylene bridge, and the hydrazine (B178648) moiety.

Below is a table of representative optimized geometric parameters for molecular fragments analogous to the target compound, calculated using DFT methods.

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Length (Å) | N-N (hydrazine) | 1.41 - 1.45 |

| C-N (benzyl-hydrazine) | 1.45 - 1.48 | |

| C-S (aryl-thioether) | 1.75 - 1.80 | |

| C-F (trifluoromethyl) | 1.33 - 1.36 | |

| Bond Angle (°) | C-N-N | 110 - 115 |

| Aryl-S-CF3 | 98 - 102 | |

| F-C-F | 106 - 108 |

Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The vibrational modes correspond to specific stretching, bending, and torsional motions of the atoms.

For this compound, the predicted spectrum would feature characteristic peaks for each functional group.

N-H Stretching: The hydrazine N-H stretching vibrations are typically observed in the 3200-3400 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene bridge (-CH₂-) would be found in the 2850-2960 cm⁻¹ range.

C=C Stretching: Aromatic ring C=C stretching vibrations typically produce bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The N-H bending or scissoring mode of the hydrazine group is expected around 1600-1650 cm⁻¹.

C-F Stretching: The C-F bonds of the trifluoromethyl group lead to very strong and characteristic absorption bands, typically in the 1000-1350 cm⁻¹ range.

C-S Stretching: The C-S stretching vibration of the thioether linkage is generally weak and appears in the 600-800 cm⁻¹ region.

A table of predicted vibrational frequencies for key functional groups, based on DFT studies of similar molecules, is provided below. nih.govresearchgate.net

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | -NH₂ | 3350 - 3250 |

| Aromatic C-H Stretch | Aryl-H | 3100 - 3000 |

| Aliphatic C-H Stretch | -CH₂- | 2960 - 2850 |

| N-H Bend | -NH₂ | 1650 - 1600 |

| Aromatic C=C Stretch | Aryl Ring | 1600 - 1450 |

| C-F Stretch | -CF₃ | 1350 - 1000 (Strong) |

| C-S Stretch | Aryl-S- | 800 - 600 |

Electronic Structure Analysis and Reactivity Prediction

Computational methods are powerful tools for understanding the distribution of electrons within a molecule, which in turn governs its chemical reactivity.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.com

For this compound:

HOMO: The HOMO is expected to be primarily localized on the hydrazine moiety, specifically on the lone pair electrons of the terminal nitrogen atom. This region represents the most nucleophilic site of the molecule.

LUMO: The LUMO is anticipated to be distributed over the aromatic ring and the electron-withdrawing trifluoromethylthio group. This indicates that the substituted ring system is the primary electrophilic site, susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for chemical reactivity. A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and that the molecule is more polarizable. nih.gov Computational studies on analogous hydrazine derivatives report HOMO-LUMO gaps that are indicative of significant potential for intramolecular charge transfer. imist.maqnl.qa

| Parameter | Typical Value (eV) | Implication |

|---|---|---|

| E(HOMO) | -5.5 to -6.5 | Electron-donating ability |

| E(LUMO) | -1.0 to -2.0 | Electron-accepting ability |

| Energy Gap (ΔE) | ~4.0 to 5.0 | Chemical reactivity and stability |

Note: Values are representative based on DFT calculations for substituted hydrazone and benzyl (B1604629) hydrazine derivatives. imist.mamdpi.com

The Molecular Electrostatic Potential (MEP or EPS) map is a visual tool used to understand the charge distribution and predict sites for electrophilic and nucleophilic reactions. chemrxiv.org The map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), blue indicates regions of positive potential (electron-poor, attractive to nucleophiles), and green represents neutral potential. researchgate.net

For this compound, the EPS map would likely show:

Negative Potential (Red): Concentrated around the highly electronegative nitrogen atoms of the hydrazine group and the fluorine atoms of the trifluoromethyl group. These are the most likely sites for electrophilic attack or hydrogen bonding.

Positive Potential (Blue): Localized on the hydrogen atoms of the hydrazine group (-NH₂) and potentially on the hydrogens of the methylene bridge. These sites are susceptible to nucleophilic attack.

Aromatic Ring: The electron-withdrawing nature of the trifluoromethylthio group would reduce the electron density of the benzene ring compared to unsubstituted benzene, making it less red and more green or even slightly blue. study.com This effect makes the ring more susceptible to nucleophilic aromatic substitution compared to electron-rich rings. walisongo.ac.id

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule, translating the complex molecular wave function into the familiar language of Lewis structures (bonds, lone pairs, and antibonds). uni-muenchen.dewikipedia.org A key feature of NBO analysis is the examination of delocalization effects through second-order perturbation theory, which quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions (hyperconjugation). nih.gov

In this compound, significant NBO interactions would include:

n → σ Interactions:* Delocalization of electron density from the lone pair orbitals (n) of the nitrogen and sulfur atoms into the antibonding orbitals (σ*) of adjacent C-C, C-N, and C-H bonds.

n → π Interactions:* A particularly important interaction would be the donation of electron density from the nitrogen lone pairs into the antibonding π* orbitals of the benzene ring. This interaction contributes to the electronic communication between the hydrazine moiety and the aromatic system.

π → π Interactions:* Delocalization of electrons within the aromatic ring itself, defining its aromatic character.

The magnitude of the stabilization energy (E(2)) for these interactions provides a quantitative measure of their importance in stabilizing the molecule.

| Donor NBO | Acceptor NBO | Interaction Type | Typical E(2) (kcal/mol) | Significance |

|---|---|---|---|---|

| LP(N) | σ(C-C)ring | n → σ | 2 - 5 | Stabilization via hyperconjugation |

| LP(N) | π(C=C)ring | n → π | 5 - 20 | Resonance effect, charge delocalization |

| LP(S) | π(C=C)ring | n → π | 10 - 25 | Delocalization of sulfur lone pair into ring |